6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one
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Overview
Description
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring The presence of an aminomethyl group at the 6th position and methyl groups at the 5th and 7th positions further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Thio-containing pyrimidines
Uniqueness
6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-(aminomethyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O/c1-5-7(4-10)6(2)13-8(11-5)3-9(14)12-13/h3H,4,10H2,1-2H3,(H,12,14) |
InChI Key |
MAKLZWUAMGJCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CN |
Origin of Product |
United States |
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